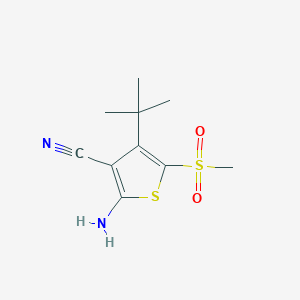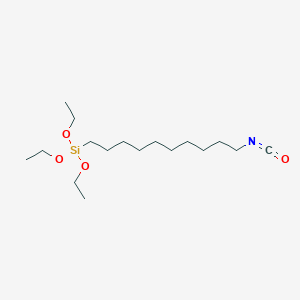
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines under controlled conditions.
Synthesis of the piperidine ring: This involves cyclization reactions, often using piperidine derivatives.
Fluorination: Introduction of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final coupling: The cyclohexyl and piperidine rings are coupled using suitable coupling agents and conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Use of continuous flow reactors: To enhance reaction efficiency and control.
Purification techniques: Such as recrystallization, chromatography, and distillation to obtain the desired product in pure form.
Análisis De Reacciones Químicas
Types of Reactions
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biological Studies: Investigating its effects on biological systems and potential therapeutic applications.
Chemical Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of ((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway involvement: Affecting metabolic or signaling pathways within cells, leading to various biological effects.
Comparación Con Compuestos Similares
((1r,4r)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride: can be compared with similar compounds such as:
Ethyl acetoacetate: Used in similar synthetic applications but with different functional groups.
Disilanes: Organosilicon compounds with unique electronic properties.
Nickelates: Compounds with distinct electronic and structural characteristics.
These comparisons highlight the uniqueness of This compound
Propiedades
Fórmula molecular |
C12H21ClF2N2O |
|---|---|
Peso molecular |
282.76 g/mol |
Nombre IUPAC |
(4-aminocyclohexyl)-(3,3-difluoropiperidin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C12H20F2N2O.ClH/c13-12(14)6-1-7-16(8-12)11(17)9-2-4-10(15)5-3-9;/h9-10H,1-8,15H2;1H |
Clave InChI |
UQJZGVONFVDCSU-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2CCC(CC2)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole-3-carboxaldehyde, 4-bromo-, O-[(2-chloro-3-pyridinyl)carbonyl]oxime](/img/structure/B12069513.png)













